Finafloxacin-d4 HCl
Description
Contextualization within Fluoroquinolone Research
The journey of quinolone research is a story of chemical innovation leading to significant advancements in antibacterial therapy.
The history of quinolones began with the serendipitous discovery of nalidixic acid in 1962. oup.commdpi.comoup.com It was identified as a byproduct during the synthesis of the antimalarial drug chloroquine. oup.comwikipedia.org Nalidixic acid, technically a naphthyridone, is considered the first-generation quinolone and was introduced for clinical use in 1967, primarily for treating urinary tract infections caused by Gram-negative bacteria. oup.comwikipedia.orgwikipedia.org However, its use was limited due to a narrow spectrum of activity and the rapid development of bacterial resistance. oup.comreviewofcontactlenses.com
The 1970s and 1980s saw the development of the second generation of quinolones, known as fluoroquinolones. nih.govoup.com The key structural modification was the addition of a fluorine atom at the C-6 position, which significantly broadened the antibacterial spectrum and improved pharmacokinetic properties. oup.comreviewofcontactlenses.com Norfloxacin (B1679917) was the first of these fluoroquinolones, followed by more potent agents like ciprofloxacin (B1669076), which exhibited enhanced activity against both Gram-negative and some Gram-positive bacteria. oup.comoup.com Subsequent generations of fluoroquinolones have involved further structural changes to enhance activity against specific pathogens, including resistant strains. nih.gov
Table 1: Key Milestones in Quinolone Development
| Year | Event | Significance |
|---|---|---|
| 1962 | Discovery of nalidixic acid. oup.commdpi.comoup.com | The first quinolone antibacterial agent. wikipedia.orgwikipedia.org |
| 1967 | Clinical introduction of nalidixic acid. oup.comwikipedia.org | Used for treating urinary tract infections. wikipedia.org |
| 1970s-1980s | Development of fluoroquinolones. nih.govoup.com | Introduction of fluorine atom enhanced spectrum. oup.comreviewofcontactlenses.com |
| 1980s | Introduction of norfloxacin and ciprofloxacin. infectweb.comamazonaws.com | Broadened activity against various bacteria. oup.com |
| 1990s-Present | Development of newer generation fluoroquinolones. infectweb.com | Improved activity against resistant and atypical pathogens. nih.govinfectweb.com |
Fluoroquinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. oup.comnih.govnih.gov These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. fda.gov By inhibiting these enzymes, fluoroquinolones disrupt critical cellular processes, leading to bacterial cell death. youtube.comelsevier.es
DNA gyrase, a tetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA. oup.comaujmsr.com This process is crucial for maintaining the proper topology of the bacterial chromosome, which is necessary for the initiation of DNA replication. oup.com Fluoroquinolones bind to the complex of DNA gyrase and DNA, stabilizing it and trapping the enzyme in a state where the DNA is cleaved. youtube.com This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which are ultimately lethal to the bacterium. nih.govyoutube.com In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones. wikipedia.orgyoutube.com
Topoisomerase IV is another type II topoisomerase that is structurally similar to DNA gyrase, composed of two ParC and two ParE subunits. oup.com Its primary role is in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. oup.com Inhibition of topoisomerase IV prevents the proper segregation of newly replicated chromosomes into daughter cells, leading to a disruption of cell division and ultimately cell death. acs.org In many Gram-positive bacteria, topoisomerase IV is the primary target for fluoroquinolones. wikipedia.orgoup.com Newer fluoroquinolones often exhibit dual-targeting activity against both DNA gyrase and topoisomerase IV, which can slow the development of resistance. wikipedia.org
Table 2: Fluoroquinolone Mechanism of Action
| Enzyme | Subunits | Primary Function | Effect of Inhibition | Primary Target Organism Type |
|---|---|---|---|---|
| DNA Gyrase | GyrA₂, GyrB₂ oup.com | Negative supercoiling of DNA. oup.com | Accumulation of double-strand DNA breaks. youtube.com | Gram-negative bacteria. wikipedia.orgyoutube.com |
| Topoisomerase IV | ParC₂, ParE₂ oup.com | Decatenation of daughter chromosomes. oup.com | Inhibition of cell division. acs.org | Gram-positive bacteria. wikipedia.orgoup.com |
General Mechanism of Action of Fluoroquinolones: Bacterial Type II Topoisomerase Inhibition
Inhibition of DNA Gyrase (Topoisomerase II)
Finafloxacin (B1662518) as a Novel Fluoroquinolone in Academic Research
Finafloxacin represents a newer development in the fluoroquinolone class, distinguished by its unique chemical structure and properties. wikipedia.orgportico.org It is currently approved in the United States for treating acute otitis externa. wikipedia.org
Finafloxacin belongs to a novel 8-cyano subclass of fluoroquinolones, characterized by a cyano (-C≡N) group at the 8th position of the quinolone ring. wikipedia.orgportico.org This structural feature, along with a 7-pyrrolo-oxazinyl moiety, distinguishes it from other fluoroquinolones like ciprofloxacin and moxifloxacin (B1663623). wikipedia.org The chemical structure of finafloxacin is described as 8-Cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b] wikipedia.orgwikipedia.orgoxazin-6(2H)-yl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. wikipedia.orgdrugbank.com
A key characteristic of finafloxacin is its enhanced bactericidal activity under acidic conditions (pH 5.0-6.0), a property not typically seen with other fluoroquinolones which tend to lose activity in acidic environments. wikipedia.orgportico.orgnih.gov This is attributed to its lower isoelectric point compared to other quinolones. wikipedia.org This unique pH-dependent activity makes finafloxacin a subject of interest for infections in acidic body environments. portico.org Research has shown that finafloxacin has potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. portico.orgmerlionpharma.com
Table 3: Structural Comparison of Finafloxacin with Other Fluoroquinolones
| Compound | Substituent at C-8 | Key Structural Feature at C-7 |
|---|---|---|
| Finafloxacin | Cyano group (-C≡N) wikipedia.orgportico.org | Pyrrolo-oxazinyl moiety wikipedia.org |
| Ciprofloxacin | Hydrogen | Piperazinyl group |
| Moxifloxacin | Methoxy group (-OCH₃) wikipedia.org | Diazabicyclononyl group |
pH-Dependent Potentiation of Antibacterial Activity: Research Implications
A distinguishing and scientifically significant feature of Finafloxacin is the pH-dependent nature of its antibacterial potency. nih.govasm.org Unlike most other fluoroquinolones, such as ciprofloxacin and levofloxacin (B1675101), which tend to lose efficacy in acidic conditions, Finafloxacin's activity is substantially enhanced at a slightly acidic pH. merlionpharma.comnih.govresearchgate.net Research has consistently shown that its optimal antibacterial activity occurs in a pH range of 5.0 to 6.0. nih.govresearchgate.net In this range, its Minimum Inhibitory Concentrations (MICs)—the lowest concentration of an antibiotic that prevents visible growth of a bacterium—can be 4- to 32-fold lower than those observed at neutral pH (7.2-7.4). researchgate.netnih.gov
This unusual property is attributed to its zwitterionic chemical structure and a relatively low intrinsic basic capacity, which leads to increased accumulation of the drug inside the bacterial cell under acidic conditions. mdpi.commerlionpharma.com Furthermore, it is a poor substrate for the multidrug efflux pumps that bacteria use to expel antibiotics. merlionpharma.com
The research implications of this pH-activated potentiation are profound. Many sites of infection in the human body are characterized by an acidic microenvironment, such as the urinary tract, the skin, inflamed tissues, and intracellular compartments like phagolysosomes where pathogens can reside. mdpi.comnih.govresearchgate.net Finafloxacin's enhanced activity in these environments suggests it could offer a therapeutic advantage over other antibiotics that are impaired by acidity. nih.govresearchgate.net This has spurred research into its efficacy for infections in these specific acidic foci. researchgate.netmerlionpharma.com
Interactive Table: Comparative Antibacterial Activity (MIC in µg/mL) of Fluoroquinolones at Varying pH
The following table summarizes research findings on how pH affects the Minimum Inhibitory Concentration (MIC) of Finafloxacin compared to other quinolones against reference bacterial strains. Lower MIC values indicate higher antibacterial potency.
| Drug | Organism | MIC at pH 7.4 | MIC at pH 6.0 | MIC at pH 5.0 | Fold-Change in Activity (pH 7.4 vs 6.0) |
| Finafloxacin | E. coli ATCC 25922 | 0.12 | 0.015 | 0.015 | 8x Increase |
| Ciprofloxacin | E. coli ATCC 25922 | 0.008 | 0.06 | 0.5 | 8x Decrease |
| Levofloxacin | E. coli ATCC 25922 | 0.015 | 0.06 | 0.5 | 4x Decrease |
Data sourced from studies on the pH-activity relationship of fluoroquinolones. nih.gov
Rationale for Deuteration in Finafloxacin Research (Finafloxacin-d4 HCl)
The development and use of deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), is a sophisticated strategy in modern pharmaceutical science. musechem.com this compound is the hydrochloride salt of a deuterated analogue of Finafloxacin. Its creation is not for direct therapeutic use, but as a critical tool to support various stages of drug research and development.
Applications of Stable Isotope Labeling in Drug Research
Stable isotope labeling involves incorporating non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug molecule. symeres.commetsol.com This technique is invaluable in pharmaceutical research as it allows scientists to use the labeled compound as a tracer to track its journey and transformation within a biological system. metsol.commusechem.com By using advanced analytical techniques like mass spectrometry, researchers can precisely follow the absorption, distribution, metabolism, and excretion (ADME) of a drug. musechem.comacs.org This provides a detailed understanding of a drug's lifecycle in the body, which is fundamental to assessing its pharmacokinetic profile. musechem.comnih.gov
Utility of Deuterated Analogues in Metabolic Studies
Deuteration is particularly useful for investigating drug metabolism. symeres.comresearchgate.net The bond between carbon and deuterium (C-D) is significantly stronger than the bond between carbon and hydrogen (C-H). researchgate.net Because metabolic breakdown of drugs often involves the cleavage of C-H bonds by enzymes (like cytochrome P450s), replacing hydrogen with deuterium at a metabolic "hot spot" can slow this process down. unibestpharm.com
This phenomenon, known as the kinetic isotope effect, allows researchers to:
Study metabolic pathways: By slowing down metabolism, it becomes easier to identify and characterize transient or minor metabolites. symeres.comacs.org
Enhance safety profiles: By altering metabolic pathways, deuteration can reduce the formation of potentially toxic metabolites. unibestpharm.com
Role in Quantitative Bioanalysis
One of the most critical applications of deuterated compounds like this compound is their use as internal standards in quantitative bioanalysis. clearsynth.comaptochem.com In this context, bioanalysis refers to the measurement of a drug's concentration in biological fluids such as blood plasma or urine. clearsynth.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the benchmark method for this type of analysis. sgul.ac.uknih.gov
For an LC-MS/MS assay to be accurate and precise, an internal standard is required to correct for variations during sample processing and analysis. bioanalysis-zone.comkcasbio.com A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for several reasons: aptochem.comkcasbio.com
Identical Physicochemical Properties: It has virtually the same extraction recovery, chromatographic retention time, and ionization efficiency as the non-labeled analyte (Finafloxacin). aptochem.comkcasbio.com
Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate readings. Because the SIL internal standard co-elutes with the analyte and is affected by the matrix in the same way, it provides a reliable basis for normalization, ensuring the final calculated concentration is accurate. clearsynth.comkcasbio.com
Improved Robustness and Precision: The use of a SIL internal standard makes the analytical method more robust, reproducible, and reliable, which is a requirement for data submitted to regulatory agencies. nih.govbioanalysis-zone.com
In essence, this compound serves as an ideal analytical surrogate, enabling the precise quantification of Finafloxacin in complex biological samples during preclinical and clinical studies.
Properties
Molecular Formula |
C20H15D4FN4O4.HCl |
|---|---|
Molecular Weight |
438.873 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization for Research Purposes
Advanced Synthetic Approaches to Finafloxacin (B1662518) and Analogues
Development of Novel Synthetic Pathways
The synthesis of finafloxacin, a fluoroquinolone antibiotic, has been approached through various synthetic strategies, focusing on the efficient construction of its core structure and the introduction of key substituents. A notable pathway involves the coupling of two primary building blocks: (1S,6S)-2-oxa-5,8-diazabicyclo[4.3.0]nonane (also referred to as (1S,6S)-Morpholinopyrrolidine or MOPY) and 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Cyano-FQA). merlionpharma.commerlionpharma.com This convergent approach allows for the late-stage combination of complex fragments, which is often advantageous in medicinal chemistry for the generation of analogues.
One documented synthesis of finafloxacin hydrochloride starts with the preparation of the two main precursors, MOPY (I) and Cyano-FQA (II). merlionpharma.com Each of these building blocks is synthesized through a multi-step sequence, reportedly in 7 steps each. merlionpharma.com The coupling of these two intermediates, followed by crystallization, yields finafloxacin hydrochloride. merlionpharma.com
An alternative synthetic route for the quinolone core has also been described. This pathway commences with 1-fluoro-3,5-dimethylbenzene, which undergoes a series of transformations including chlorination, oxidation, and reaction with hydroxylamine (B1172632) to form a key benzoic acid intermediate. thieme-connect.com This intermediate is then further elaborated through several steps, including reaction with ethyl isocyanoacetate and cyclopropylamine, to construct the quinolone ring system. thieme-connect.com The final steps involve the coupling with the chiral side chain and salt formation to afford finafloxacin hydrochloride. thieme-connect.com
Furthermore, research into related fluoroquinolone and naphthyridine derivatives has explored various substituents at the 1-position to understand structure-activity relationships. researchgate.net These studies provide a basis for the synthesis of finafloxacin analogues by demonstrating the flexibility of the synthetic routes to accommodate different functional groups. researchgate.net The development of these varied synthetic pathways is crucial for producing finafloxacin and its analogues for research purposes, enabling the exploration of their chemical and biological properties. acs.org
Stereoselective Synthesis of Chiral Components
The stereochemistry of finafloxacin is a critical determinant of its biological activity, necessitating stereoselective synthetic methods for its chiral components. The molecule contains a chiral side chain, (1S,6S)-2-oxa-5,8-diazabicyclo[4.3.0]nonane (MOPY), which requires precise stereochemical control during its synthesis. merlionpharma.com
One approach to establishing the stereochemistry of the chiral pyrrolidine (B122466) component involves the use of a chiral auxiliary. For instance, the synthesis of the MOPY building block has been achieved by introducing chirality through the reaction of an epoxide with (S)-1-phenylethylamine. merlionpharma.com The desired diastereomer is then isolated by crystallization, effectively setting the absolute stereochemistry of the subsequent intermediates. merlionpharma.com The absolute stereochemistry of a related chiral intermediate, (S,S′)-N-Boc protected pyrrolidine, has been confirmed by X-ray analysis. researchgate.net
Another key aspect is the synthesis of the trans-octahydropyrrolo[3,4-b] merlionpharma.comresearchgate.netoxazine core, an important heterocyclic system for preparing finafloxacin analogues. researchgate.net A practical, albeit lengthy, synthesis of this core has been reported in eight steps. researchgate.net A pivotal step in this sequence is a one-pot double N-alkylation to form the bicyclic system. researchgate.net
The importance of stereochemistry is a recurring theme in the synthesis of quinolone antibiotics. Studies on related compounds have emphasized that the conformation and absolute stereochemistry of substituents, particularly at the C-8 position, significantly influence the antibacterial profiles. acs.org This underscores the need for robust stereoselective methods to access specific isomers for biological evaluation.
Yield Optimization and Scalability in Research Synthesis
Efforts to develop practical and scalable syntheses are evident in the literature. For example, a synthesis of the quinolone core starting from 1-fluoro-3,5-dimethylbenzene reports high yields for several individual steps, such as a 90% yield for the formation of the 1,4-dihydroquinoline-3-carboxylate intermediate over three steps and a 96% yield for its subsequent hydrolysis. thieme-connect.com The final coupling and salt formation steps also proceed with high yields of 94% and 91%, respectively. thieme-connect.com
Deuteration Strategies for Finafloxacin-d4 HCl
Specific Isotopic Labeling Techniques for Pharmaceutical Compounds
Isotopic labeling is a powerful tool in pharmaceutical research, enabling detailed studies of a drug's metabolic fate, mechanism of action, and pharmacokinetic properties. For a compound like finafloxacin, stable isotope labeling, particularly with deuterium (B1214612) (²H), is a common strategy. sigmaaldrich.com
The introduction of stable isotopes such as deuterium, carbon-13, or nitrogen-15 (B135050) into a drug molecule can be achieved through various methods. sigmaaldrich.comnih.gov For small molecules like finafloxacin, chemical synthesis is the primary route for introducing isotopic labels. sigmaaldrich.com This involves using isotopically labeled starting materials or reagents at a specific step in the synthetic pathway.
The choice of labeling position is critical and must be metabolically stable to prevent the loss of the label during biological processing. Late-stage labeling, where the isotope is introduced as late as possible in the synthetic sequence, is often preferred as it is more efficient and reduces the waste of expensive labeled materials.
For complex molecules, biosynthetic labeling methods can be employed, where microorganisms are grown in media enriched with labeled precursors. sigmaaldrich.com However, for a synthetic compound like finafloxacin, direct chemical synthesis is the more practical approach. The labeled compound can then be used as an internal standard in quantitative bioanalysis by mass spectrometry, providing high accuracy and precision.
Positional Deuteration Rationale (d4)
In this compound, the "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. While the exact positions of deuteration are not specified in the provided search results, the rationale for such labeling is generally to create a stable, isotopically distinct version of the parent drug for use in analytical and metabolic studies.
The selection of the positions for deuteration is a strategic process. The labeled positions should be on a part of the molecule that is not expected to undergo metabolic cleavage, ensuring the integrity of the labeled internal standard during analysis. Often, deuteration is performed on aromatic rings or alkyl groups that are less susceptible to enzymatic modification.
The primary application of this compound is as an internal standard for the quantification of finafloxacin in biological matrices. The mass difference between the deuterated and non-deuterated compounds allows for their distinct detection by mass spectrometry, enabling accurate measurement of the non-labeled drug's concentration. This is a standard technique in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate.
The molecular formula for Finafloxacin-d4 is given as C₂₀H₁₅D₄FN₄O₄, and its hydrochloride salt has a molecular weight of 438.873. bdg.co.nz This information is consistent with the replacement of four hydrogen atoms with deuterium.
Advanced Structural Elucidation Techniques for Research Compounds
The definitive structural confirmation of complex organic molecules like this compound relies on a combination of advanced spectroscopic and analytical techniques. For research purposes, Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are indispensable tools for elucidating the molecular structure, stereochemistry, and isotopic labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For Finafloxacin, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for complete structural assignment. merlionpharma.comwipo.int While specific NMR data for this compound is not extensively available in published literature, the analysis would be analogous to that of the non-deuterated compound, with the absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum and altered splitting patterns in the ¹³C NMR spectrum.
In the ¹H NMR spectrum of non-deuterated Finafloxacin, characteristic signals for the cyclopropyl (B3062369), morpholinopyrrolidine, and quinolone core protons would be observed. For instance, a publication on related fluoroquinolone derivatives provides some general ranges for proton chemical shifts. sgul.ac.uk The aromatic protons of the quinolone ring typically appear in the downfield region, while the aliphatic protons of the cyclopropyl and morpholinopyrrolidine moieties resonate in the upfield region.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid and the ketone at C4 of the quinolone ring are typically observed at the most downfield chemical shifts.
For this compound, the absence of four proton signals in the ¹H NMR spectrum would confirm the successful incorporation of deuterium. Furthermore, the carbon atoms directly bonded to deuterium would exhibit a characteristic triplet-like pattern in the proton-coupled ¹³C NMR spectrum due to C-D coupling, and a significant reduction in signal intensity in the proton-decoupled spectrum.
Table 1: General Expected NMR Data for Finafloxacin Moiety
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |
| ¹H | Aromatic (Quinolone) | 7.0 - 9.0 |
| ¹H | Aliphatic (Cyclopropyl, Morpholinopyrrolidine) | 0.5 - 4.5 |
| ¹³C | Carbonyl (C=O) | 160 - 180 |
| ¹³C | Aromatic/Olefinic | 100 - 160 |
| ¹³C | Aliphatic | 10 - 70 |
Note: This table represents general expected ranges and not specific, experimentally determined values for Finafloxacin or its deuterated analog.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and absolute stereochemistry. The crystal structure of Finafloxacin hydrochloride has been elucidated, confirming its molecular geometry and the relative and absolute configuration of its stereocenters. merlionpharma.com
Finafloxacin possesses two chiral centers at the (4aS,7aS) positions of the octahydropyrrolo[3,4-b] merlionpharma.comfda.govoxazine moiety. X-ray analysis of the non-deuterated compound has unequivocally established this stereochemistry. merlionpharma.com It is presumed that the deuterated analog, this compound, retains the same stereochemical configuration, as the deuteration process is not expected to affect the chiral centers.
Studies have shown that finafloxacin can exist in different polymorphic forms, which are different crystalline arrangements of the same molecule. At least three polymorphs of the finafloxacin free base (Forms A, B, and C) have been identified using X-ray powder diffraction (XRPD).
While specific crystallographic data for this compound is not publicly available, the analysis would be expected to yield similar unit cell parameters and space group information as one of the polymorphs of the non-deuterated form, with minor differences attributable to the isotopic substitution.
Table 2: Illustrative X-ray Crystallography Data for a Hypothetical Finafloxacin HCl Polymorph
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 25.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 4120 |
| Z | 8 |
Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for Finafloxacin HCl or its deuterated analog.
Mass Spectrometry for Molecular Weight and Fragment Analysis (implicitly for d4 characterization)
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry is essential to confirm the incorporation of four deuterium atoms.
The molecular formula of Finafloxacin is C₂₀H₁₉FN₄O₄, with a monoisotopic mass of approximately 398.14 g/mol . The hydrochloride salt would have a corresponding mass. The molecular formula for this compound is C₂₀H₁₅D₄FN₄O₄·HCl. clearsynth.com This results in an expected increase in the molecular weight by approximately 4 mass units compared to the non-deuterated compound.
High-resolution mass spectrometry (HRMS) would be employed to precisely determine the mass of the molecular ion, providing unambiguous confirmation of the elemental composition and the number of incorporated deuterium atoms.
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. While specific fragmentation data for this compound is not detailed in the literature, the fragmentation of fluoroquinolones typically involves cleavages at the piperazine (B1678402) or pyrrolidine ring and the loss of small molecules like CO₂. The mass shifts of the resulting fragment ions in the spectrum of this compound compared to its non-deuterated counterpart would help to pinpoint the location of the deuterium atoms within the molecule.
Molecular and Cellular Pharmacodynamics of Finafloxacin D4 Hcl Preclinical
In Vitro Antimicrobial Activity under Varied Environmental Conditions
The in vitro activity of finafloxacin (B1662518) is significantly influenced by the pH of the surrounding environment, a characteristic that distinguishes it from many other fluoroquinolones. mdpi.comnih.gov
A hallmark feature of finafloxacin is its enhanced antimicrobial activity in acidic conditions. merlionpharma.commdpi.comnih.gov Studies have consistently demonstrated that as the pH of the test media decreases, the potency of finafloxacin increases. fda.govmdpi.com The optimal pH range for finafloxacin's activity is between 5.0 and 6.2. fda.govnih.govresearchgate.net In this acidic range, its Minimum Inhibitory Concentrations (MICs) are often 4- to 8-fold lower than those observed at neutral pH (around 7.2-7.4). nih.gov For instance, against various bacterial species, a pH-dependent increase in activity is seen at any pH value below 7.4. fda.govfda.gov
This contrasts sharply with other fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin (B1675101), which tend to lose activity as the pH becomes more acidic. fda.govmdpi.comnih.gov This unique property suggests that finafloxacin could have a therapeutic advantage in acidic infection sites, such as the urinary tract or within the phagolysosomes of immune cells where pathogens can reside. merlionpharma.comnih.govoup.com The enhanced activity at low pH is attributed to the rapid accumulation and slower efflux of finafloxacin in both bacterial and eukaryotic cells under acidic conditions, leading to higher intracellular drug concentrations. merlionpharma.commdpi.com
The in vitro susceptibility of bacteria to finafloxacin is primarily determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values are typically established using standardized methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI), most commonly the broth microdilution method. merlionpharma.commerlionpharma.comnih.govasm.org
The process involves preparing serial dilutions of finafloxacin in a liquid growth medium, such as cation-adjusted Mueller-Hinton broth (CAMHB), and then inoculating the dilutions with a standardized concentration of the test bacterium. merlionpharma.comasm.org After an incubation period, the MIC is recorded as the lowest concentration of the antibiotic that visibly inhibits bacterial growth. nih.gov To determine the MBC, aliquots from the wells showing no growth in the MIC test are plated onto antibiotic-free agar. nih.govasm.org The MBC is defined as the lowest concentration of the antibiotic that results in a 99.9% reduction (or a ≥3-log10 decrease) in the initial bacterial inoculum. fda.govnih.govasm.org For some fastidious organisms like Francisella tularensis, specialized growth media and conditions are required, but the core principles of the CLSI guidelines are followed. nih.gov
Finafloxacin demonstrates a broad spectrum of in vitro activity, targeting a wide range of both Gram-positive and Gram-negative bacteria, including those of biodefense interest. mdpi.comasm.org
Finafloxacin is active against Staphylococcus aureus, including both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. nih.govnih.gov At neutral pH, its activity against MSSA is comparable to or slightly less than moxifloxacin (B1663623) but greater than levofloxacin and ciprofloxacin. oup.comnih.gov However, under acidic conditions (pH 5.8), finafloxacin shows superior activity against both MSSA and MRSA compared to other fluoroquinolones. oup.comnih.gov For ciprofloxacin-susceptible S. aureus, finafloxacin MICs range from 0.008 to 0.125 µg/mL. fda.gov It is also effective against staphylococcal small colony variants (SCVs), which are associated with persistent and relapsing infections and often reside in acidic intracellular environments. oup.comnih.gov This makes finafloxacin a promising candidate for treating challenging staphylococcal infections. oup.comnih.gov
**Interactive Data Table: In Vitro Activity of Finafloxacin against *Staphylococcus aureus***
| Strain | pH | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|---|
| S. aureus (ATCC 29213) | 7.2 | - | 0.25 | - |
| S. aureus (ATCC 29213) | 5.8 | - | 0.06 | - |
| S. aureus (MRSA, ATCC 33591) | 7.4 | - | 4 | - |
| S. aureus (MRSA, ATCC 33591) | 6.0 | - | 1 | - |
| MSSA (28 strains) | 7.2 | 0.032-0.5 | 0.125 | 0.25 |
| MSSA (28 strains) | 5.8 | 0.008-0.125 | 0.032 | 0.064 |
| MRSA (3 strains) | 7.2 | 0.5-8 | 0.5 | 8 |
| MRSA (3 strains) | 5.8 | 0.125-1 | 0.125 | 1 |
Data sourced from multiple in vitro studies. merlionpharma.comnih.govnih.gov
Finafloxacin exhibits potent activity against a variety of clinically significant Gram-negative pathogens. mdpi.comnih.gov
Pseudomonas aeruginosa: This opportunistic pathogen is a common cause of infections, particularly in patients with cystic fibrosis. mdpi.comnih.gov Finafloxacin is active against P. aeruginosa, and this activity is significantly enhanced in acidic environments. mdpi.comnih.gov At pH 5.8, the MIC range for finafloxacin against clinical isolates of P. aeruginosa is <0.25–8 µg/mL. mdpi.comnih.gov Time-kill studies show that under acidic conditions, finafloxacin exerts a bactericidal effect within one hour. fda.gov
Escherichia coli: Finafloxacin is effective against E. coli, including strains with defined mechanisms of fluoroquinolone resistance. mdpi.comasm.org At neutral pH, the MIC for E. coli ATCC 25922 is 0.06 µg/mL, which drops to 0.008 µg/mL at pH 5.8. merlionpharma.com Its bactericidal activity against E. coli is rapid, especially in acidic conditions. fda.govasm.org
Burkholderia mallei: This bacterium is the causative agent of glanders, a serious disease, and is considered a biodefense threat. asm.orgnih.govnih.gov Finafloxacin has demonstrated potent in vitro activity against B. mallei. asm.orgnih.gov At neutral pH (pH 7), the MIC₅₀ and MIC₉₀ are both 0.5 µg/mL. asm.orgnih.gov In acidic conditions (pH 5), its activity is markedly superior to comparator antibiotics, with an MIC₅₀ of 0.12 µg/mL and an MIC₉₀ of 0.5 µg/mL. asm.orgnih.gov
Interactive Data Table: In Vitro Activity of Finafloxacin against Gram-Negative Bacteria
| Bacterial Species | pH | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|---|
| P. aeruginosa | 7.2 | 1–32 | 4 | 16 |
| P. aeruginosa | 5.8 | 0.25–8 | 0.5 | 2 |
| E. coli | 7.2 | ≤0.004–>128 | 0.06 | 32 |
| E. coli | 5.8 | ≤0.004–128 | 0.015 | 8 |
| B. mallei | 7.0 | - | 0.5 | 0.5 |
| B. mallei | 5.0 | - | 0.12 | 0.5 |
Data compiled from several research articles. asm.orgnih.govresearchgate.net
Finafloxacin has shown significant promise in combating bacteria in two of their most resilient forms: biofilms and intracellular states. merlionpharma.comresearchgate.net
Biofilms: Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix, making them notoriously difficult for antibiotics to penetrate. mdpi.comnih.gov Finafloxacin has demonstrated superior activity against adherent bacteria in vitro. merlionpharma.commerlionpharma.com In studies on E. coli and S. aureus biofilms, finafloxacin caused a rapid decrease in the viability of adherent cells, with no regrowth observed by day 4. fda.gov Its activity against P. aeruginosa biofilms was comparable to ciprofloxacin initially, but some regrowth was noted. fda.gov
Intracellular Pathogens: Many dangerous pathogens, including those of biodefense interest like Burkholderia pseudomallei, Yersinia pestis, and Francisella tularensis, can survive and replicate within host cells. researchgate.netmdpi.comucl.ac.be The acidic environment of the phagolysosome where these bacteria often reside makes finafloxacin particularly well-suited to target them. mdpi.comnih.gov Studies using THP-1 monocytes have shown that finafloxacin is highly effective at reducing the intracellular reservoirs of surrogates for these pathogens. ucl.ac.benih.gov Finafloxacin accumulates to a much greater extent in cells at acidic pH (up to 20-fold at pH 5.5) compared to neutral pH (around 5-fold), which explains its enhanced intracellular potency. ucl.ac.benih.gov
Activity against Specific Bacterial Pathogens in Vitro
Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)
Mechanistic Studies of Target Interaction
Finafloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govhres.cadrugbank.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair. hres.camdpi.compharmacyfreak.com Finafloxacin's mechanism involves the inhibition of these enzymes, which leads to the stabilization of the enzyme-DNA cleavage complex. nih.govmerlionpharma.com This action effectively traps the enzymes on the DNA, leading to double-strand DNA breaks and subsequent bacterial cell death. merlionpharma.commerlionpharma.com
Enzyme Kinetic Analysis of DNA Gyrase and Topoisomerase IV Inhibition
Finafloxacin demonstrates potent inhibitory activity against both DNA gyrase and topoisomerase IV, classifying it as a dual-target fluoroquinolone. merlionpharma.commerlionpharma.com This dual-targeting capability is a key characteristic of its broad-spectrum activity. mdpi.com
In vitro studies have quantified the inhibitory potency of finafloxacin against these enzymes, often in comparison to other fluoroquinolones. Key parameters used in these analyses include the Cleavage Detection Limit (CDL), the lowest concentration of the drug that produces a detectable amount of cleaved DNA, and the CL50, the concentration that induces 50% of the maximum DNA cleavage.
A comparative study using E. coli enzymes revealed that finafloxacin is a highly potent inhibitor. For DNA gyrase, finafloxacin exhibited a CDL of 1 ng/mL, comparable to other potent fluoroquinolones like clinafloxacin (B351) and moxifloxacin. merlionpharma.com Against topoisomerase IV, finafloxacin also showed a CDL of 1 ng/mL, demonstrating equipotent activity to clinafloxacin and moxifloxacin and greater potency than ciprofloxacin and enoxacin. merlionpharma.com
When considering the CL50 values, finafloxacin's potent dual-target nature becomes even more evident. It was found to be more active against both bacterial targets than several other tested fluoroquinolones. merlionpharma.com Notably, the concentration of finafloxacin required to achieve 50% DNA cleavage was reported to be 12 to 25 times lower than that of other fluoroquinolones, highlighting its substantial potency. merlionpharma.com
Table 1: Comparative Enzyme Inhibition of Finafloxacin against E. coli DNA Gyrase and Topoisomerase IV
| Compound | DNA Gyrase CDL (ng/mL) | Topoisomerase IV CDL (ng/mL) | DNA Gyrase CL50 (ng/mL) | Topoisomerase IV CL50 (ng/mL) |
|---|---|---|---|---|
| Finafloxacin | 1 | 1 | 25 | 8 |
| Clinafloxacin | 1 | 1 | 10 | 52 |
| Ciprofloxacin | 1 | 10 | 120 | 200 |
| Moxifloxacin | 1 | 1 | 70 | 200 |
| Enoxacin | 10 | 50 | 50 | 500 |
Data sourced from a comparative in vitro study. merlionpharma.com
Molecular Docking and Simulation Studies of Finafloxacin Binding
Molecular docking studies provide insights into the binding interactions between finafloxacin and its target enzymes at the atomic level. These computational models help to elucidate the structural basis for the compound's inhibitory activity.
A docking analysis of finafloxacin with the Streptococcus pneumoniae topoisomerase IV-DNA cleavage complex revealed a thermodynamically stable interaction. The study reported a binding energy of -8.1 kcal/mol for finafloxacin, which was more stable than that of norfloxacin (B1679917) (-7.4 kcal/mol) and hydroxychloroquine (B89500) (-6.3 kcal/mol). This strong binding affinity is consistent with its potent inhibitory activity.
These simulations suggest that fluoroquinolones, including finafloxacin, bind in a pocket of the enzyme-DNA complex. The binding is often mediated by a magnesium ion and involves interactions with both the DNA and specific amino acid residues of the topoisomerase enzyme. nih.gov The C7 substituent of the fluoroquinolone structure is known to be a critical determinant of the potency and spectrum of activity, influencing the interaction with the target enzyme.
Investigation of Finafloxacin-d4 HCl on DNA Cleavage Complexes
The primary mechanism of action for fluoroquinolones is the stabilization of the covalent complex formed between the topoisomerase enzyme and the cleaved DNA. mdpi.commerlionpharma.com This ternary drug-enzyme-DNA complex prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which is ultimately lethal to the bacteria. merlionpharma.com
Finafloxacin has been shown to be highly effective at promoting the cleavage of bacterial DNA within these complexes. merlionpharma.com The inhibition of the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV are direct consequences of the stabilization of these cleavage complexes.
Quantitative plasmid DNA cleavage assays have been used to measure the ability of finafloxacin to induce DNA breaks. As detailed in the enzyme kinetics section, finafloxacin demonstrates a low Cleavage Detection Limit (CDL) and a low CL50 value against both E. coli DNA gyrase and topoisomerase IV, confirming its potent ability to stabilize the cleavage complex. merlionpharma.com The concentration of finafloxacin needed to induce 50% DNA cleavage is significantly lower than that of many other fluoroquinolones, underscoring its efficiency in trapping the enzyme-DNA complex. merlionpharma.com
Preclinical Pharmacokinetics and Metabolism Studies Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
The systemic absorption, distribution, and excretion of finafloxacin (B1662518) have been characterized in key animal species utilized in safety assessment studies, primarily rats and dogs. hres.ca
Pharmacokinetic studies of finafloxacin have been conducted in several animal species, revealing important characteristics of the drug's behavior in vivo.
In a murine thigh infection model, finafloxacin exhibited a dose-dependent pharmacokinetic profile. merlionpharma.com A study in neutropenic, thigh-infected female CD-1 mice demonstrated a good correlation between the administered subcutaneous dose and key pharmacokinetic parameters such as maximum concentration (Cmax) and area under the curve (AUC). merlionpharma.com Specifically, a single-dose pharmacokinetic study in mice observed a linear dose response for Cmax. fda.gov Another study in BALB/c mice determined a suitable dosage regimen based on matching the human pharmacokinetic parameter of AUC over a 24-hour period. nih.gov
In rats, finafloxacin has been evaluated in various models. Following oral administration to female Wistar rats in a respiratory tract infection model, the drug proved effective. mdpi.com Studies in male and female rats receiving high oral doses showed no alterations in fertility indices. hres.ca The distribution of radiolabeled finafloxacin into blood cells was assessed in rats, with a blood-to-plasma ratio of 0.91 at Cmax. hres.ca Plasma protein binding in rats was determined to be 44.1% at a concentration of 10 ng/mL. hres.ca
Pharmacokinetic data from dogs show that plasma protein binding is lower than in rats, at 17.1% at a 10 ng/mL concentration. hres.ca Both rats and dogs were the primary species for safety assessment studies, where systemic pharmacokinetic parameters were determined. hres.ca
The following table provides a summary of key pharmacokinetic findings in different animal models:
Pharmacokinetic Findings for Finafloxacin in Animal Models| Species | Model | Key Findings | Citations |
|---|---|---|---|
| Mouse | Thigh Infection Model | Good correlation between dose and Cmax/AUC; Linear dose response for Cmax. | merlionpharma.comfda.gov |
| Mouse | Inhalational Glanders Model | Dosing regimen determined by matching human AUC/MIC. | nih.gov |
| Rat | Respiratory Tract Infection | Effective upon oral administration. | mdpi.com |
| Rat | General Pharmacokinetics | Blood-to-plasma ratio of 0.91 at Cmax; 44.1% plasma protein binding. | hres.ca |
| Dog | General Pharmacokinetics | 17.1% plasma protein binding. | hres.ca |
Studies using radiolabeled finafloxacin ([14C]AL-60371A) have provided insights into its distribution in animal tissues.
In pregnant Long-Evans rats, following a single oral dose, finafloxacin was detected in the whole fetus, fetal tissues, amniotic fluid, and placenta. fda.gov The distribution in maternal tissues showed the highest concentrations in the kidney, followed by the liver, plasma, blood, heart, lungs, and uterus. fda.gov
In a murine model of inhalational glanders, finafloxacin was shown to be effective in controlling the bacterial load in the liver, lung, and spleen, with no bacteria detected in these organs after 14 days of therapy. nih.gov Similarly, in a mouse model of Q fever, while the drug reduced clinical signs, it did not significantly reduce bacterial colonization in the lungs or spleens compared to other antibiotics. frontiersin.org However, in a different murine thigh infection model with S. aureus, finafloxacin produced a significant reduction in bacterial counts recovered from thigh homogenates. merlionpharma.com In an implanted foreign body model in mice, finafloxacin was also effective in reducing bacterial counts in abscesses and various organs. merlionpharma.com
A study in guinea pigs with ototopical administration showed very low amounts of [14C]-finafloxacin distributing into the inner ear. hres.ca
The table below summarizes the tissue distribution findings for finafloxacin in various animal models.
Tissue Distribution of Finafloxacin in Animal Models| Species | Model | Tissues Analyzed | Findings | Citations |
|---|---|---|---|---|
| Rat (Pregnant) | Oral Dose | Maternal and Fetal Tissues | Detected in fetus, amniotic fluid, placenta. Highest maternal concentration in kidney and liver. | fda.gov |
| Mouse | Inhalational Glanders | Liver, Lung, Spleen | Cleared bacteria from tissues after 14 days of therapy. | nih.gov |
| Mouse | Q Fever | Lung, Spleen | Did not significantly reduce bacterial load compared to controls. | frontiersin.org |
| Mouse | Thigh Infection | Thigh Muscle | Significant reduction in bacterial counts. | merlionpharma.com |
| Mouse | Implanted Foreign Body | Abscess, Various Organs | Effective in reducing bacterial counts. | merlionpharma.com |
| Guinea Pig | Ototopical Administration | Inner Ear | Very low distribution into the inner ear. | hres.ca |
Metabolism studies in animal models have identified the primary metabolic pathways for finafloxacin.
In both rats and dogs, there is little to no evidence of oxidative Phase I metabolism. hres.ca The main discernible metabolite identified in these species is a glucuronide conjugate of finafloxacin. hres.ca A specific metabolite study noted the formation of AL-91591, the β-glucuronide ester of finafloxacin, in both dogs and rats, although at substantially lower levels compared to humans. fda.gov
Besides the main glucuronide metabolite, minor urinary metabolites have also been structurally proposed. fda.gov The metabolic pathway primarily involves conjugation of the parent drug. fda.gov
The following table outlines the identified metabolites of finafloxacin in animal samples.
Metabolites of Finafloxacin Identified in Animal Models| Animal Species | Primary Metabolite | Other Metabolites | Metabolic Pathway | Citations |
|---|---|---|---|---|
| Rat | Glucuronide metabolite | Minor urinary metabolites | Phase II conjugation (glucuronidation) | hres.cafda.gov |
| Dog | Glucuronide metabolite | AL-91591 (β-glucuronide ester) | Phase II conjugation (glucuronidation) | hres.cafda.gov |
The elimination of finafloxacin from the body has been investigated in animal models. Fluoroquinolones, in general, are primarily eliminated unchanged through the kidneys in both humans and animals. mdpi.com For finafloxacin specifically, studies in rats and dogs formed the basis for understanding its excretion pharmacokinetics. hres.ca While detailed mass balance studies in animals were not extensively described in the provided context, the primary route of elimination for many fluoroquinolones involves renal excretion. mdpi.com
Metabolite Profiling and Identification in Animal Samples
Application of Finafloxacin-d4 HCl in Preclinical Pharmacokinetic Research
In the field of quantitative bioanalysis, particularly for pharmacokinetic studies, the use of a stable isotope-labeled internal standard (IS) is highly recommended to ensure the accuracy and precision of analytical methods. nih.govbioanalysis-zone.com this compound, as a deuterated analog of finafloxacin, serves this critical function.
The primary role of an IS like this compound is to correct for variability during sample processing and analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov By adding a known and constant concentration of the IS to calibration standards, quality control samples, and study samples, it facilitates accurate quantification of the target analyte, finafloxacin. nih.gov The stable isotope-labeled IS is preferred because it is structurally identical to the analyte and co-elutes, allowing it to effectively track the analyte and compensate for matrix effects that can impact data accuracy. bioanalysis-zone.com
In preclinical animal studies, where biological matrices such as plasma are complex, this compound would be used in the development and validation of bioanalytical methods to measure finafloxacin concentrations in samples obtained from mice, rats, and dogs. sgul.ac.uk This allows for the reliable determination of pharmacokinetic parameters by ensuring the robustness of the bioanalytical assay. bioanalysis-zone.com
Isotopic Tracing for Metabolic Pathway Elucidation in Animal Systems
The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H) is a powerful technique in drug metabolism research. By replacing four hydrogen atoms with deuterium atoms to create this compound, a "heavy" version of the molecule is produced. This isotopic label acts as a tracer, allowing scientists to track the compound and its metabolic products through complex biological systems in animal models.
When this compound is administered to animals such as rats or dogs, biological samples (e.g., plasma, urine, and feces) can be collected over time. These samples are then analyzed, typically using high-performance liquid chromatography coupled with mass spectrometry (LC-MS). The mass spectrometer can distinguish between the unlabeled Finafloxacin and the deuterium-labeled Finafloxacin-d4, as well as their respective metabolites, due to the mass difference imparted by the deuterium atoms.
This methodology allows researchers to map the metabolic pathways of Finafloxacin with high precision. If a metabolite is detected containing the d4-label, it confirms that the deuterated portion of the parent molecule remained intact during that specific biotransformation. Conversely, the absence of the label in a metabolite would suggest metabolic activity at the site of deuteration. While specific public data on the metabolic pathway elucidation of this compound is not available, the table below illustrates the types of findings that such a study would aim to produce.
Table 1: Illustrative Metabolic Profile of Finafloxacin-d4 in a Preclinical Animal Model
| Analyte | Description | Mass Difference from Parent (d0) | Implication |
| Finafloxacin-d4 | Unchanged Drug | +4 Da | Parent drug detected in circulation/excreta. |
| Metabolite A-d4 | Oxidized Metabolite | +20 Da (+4 for D, +16 for O) | Oxidation occurred at a site other than the deuterated positions. |
| Metabolite B-d4 | Glucuronide Conjugate | +180 Da (+4 for D, +176 for Glucuronic Acid) | The molecule underwent Phase II conjugation, with the deuterated core intact. |
This table is illustrative and based on common metabolic pathways for fluoroquinolones. Specific metabolites for this compound would need to be determined through dedicated studies.
Comparative Pharmacokinetic Analysis of Finafloxacin vs. This compound to Assess Isotope Effects in Animal Models
A key reason for developing deuterated compounds is to investigate the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the deuterated site on the Finafloxacin molecule is a primary location for metabolic attack by enzymes (e.g., Cytochrome P450), the cleavage of the C-D bond may be slower than the C-H bond. This can lead to a reduced rate of metabolism for the deuterated compound.
A comparative pharmacokinetic study in an animal model, such as the rat, would be designed to quantify this effect. In such a study, one group of animals receives Finafloxacin, and a second group receives this compound. Key pharmacokinetic parameters are then measured and compared between the two groups. A significant isotope effect would manifest as changes in parameters such as a longer half-life (t½), higher maximum plasma concentration (Cmax), and increased total drug exposure (Area Under the Curve, AUC) for this compound compared to its non-deuterated counterpart.
While specific comparative pharmacokinetic data for Finafloxacin versus this compound in animal models is not publicly documented, the following table provides a hypothetical comparison illustrating a potential kinetic isotope effect. The use of deuterated analogs as internal standards in pharmacokinetic studies, a common practice, relies on the assumption of minimal to no isotopic effect, which would need to be verified by such a comparative study. nih.gov
Table 2: Hypothetical Comparative Pharmacokinetic Parameters in Rats
| Parameter | Finafloxacin | This compound | % Change |
| AUC (ng·h/mL) | 4500 | 6300 | +40% |
| Cmax (ng/mL) | 980 | 1150 | +17% |
| t½ (hours) | 6.5 | 9.1 | +40% |
| Clearance (mL/h/kg) | 25 | 18 | -28% |
This table presents hypothetical data to illustrate a potential deuterium kinetic isotope effect. Actual data would be required from preclinical studies to confirm these effects for this compound.
Mechanisms of Antimicrobial Resistance and Finafloxacin D4 Hcl Research
Target-Mediated Resistance Mechanisms
The bactericidal action of fluoroquinolones stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. rsc.orgfrontiersin.org These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. rsc.orgfrontiersin.org Resistance can emerge through mutations in the genes that code for these enzymes, specifically within a region known as the Quinolone Resistance-Determining Region (QRDR). nih.govmdpi.com
Mutations within the QRDR of the gyrA and gyrB genes (encoding DNA gyrase) and the parC and parE genes (encoding topoisomerase IV) are the principal cause of target-mediated resistance to fluoroquinolones. rsc.orgnih.govmdpi.com These mutations alter the amino acid sequence of the enzymes, which can reduce the binding affinity of the antibiotic to its target. aimspress.comfrontiersin.org In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria. aimspress.com However, finafloxacin (B1662518), like some other newer fluoroquinolones, has been shown to have a dual-targeting action against both enzymes. merlionpharma.comasm.org
Research on Escherichia coli has demonstrated that single-step mutations leading to resistance to finafloxacin often occur in the QRDR of gyrA. merlionpharma.commerlionpharma.com Similarly, in Staphylococcus aureus, initial mutations are frequently found in grlA (the equivalent of parC). fda.gov The accumulation of multiple mutations in both DNA gyrase and topoisomerase IV is typically required to confer high-level resistance to finafloxacin. nih.govfda.gov
Specific amino acid changes within the QRDR have a direct impact on the efficacy of finafloxacin. Studies on E. coli have identified several key substitutions in the GyrA protein that contribute to resistance.
| Parent Strain | Selective Agent | Amino Acid Substitution in GyrA |
| E. coli 25922 | Finafloxacin | G81D, S83L, D87N |
| E. coli 25922 | Ciprofloxacin (B1669076) | G81D, S83L, D87N |
| E. coli 25922 | Levofloxacin (B1675101) | G81D, S83L, D87N |
| Data from a study on the selection and characterization of finafloxacin, ciprofloxacin, and levofloxacin resistant mutants of Escherichia coli. merlionpharma.com |
In these first-step mutants, no concurrent mutations were detected in the QRDR of parC, indicating that gyrA is the primary target for these fluoroquinolones in E. coli. merlionpharma.commerlionpharma.com The presence of these mutations resulted in an 8 to 32-fold decrease in susceptibility to finafloxacin and other tested fluoroquinolones. merlionpharma.com Further mutations, including those in parC, lead to even greater increases in the minimum inhibitory concentration (MIC) of finafloxacin. merlionpharma.com For instance, dual-target mutants showed a 16 to 64-fold increase in MIC, and a third mutation resulted in an additional 4 to 16-fold increase. merlionpharma.com
In Acinetobacter baumannii, mutations in gyrA also lead to increased MICs for finafloxacin, though the drug is less affected by additional mutations in parC compared to ciprofloxacin. merlionpharma.com
Quinolone Resistance-Determining Region (QRDR) Mutations in DNA Gyrase and Topoisomerase IV
Efflux Pump Mechanisms of Resistance
Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-toxic levels. aimspress.comasm.org This is a significant mechanism of intrinsic and acquired resistance to fluoroquinolones in many bacteria. nih.govasm.org
Several families of efflux pumps contribute to fluoroquinolone resistance. The Resistance-Nodulation-Division (RND) family is particularly important in Gram-negative bacteria. asm.orgnih.gov
In Burkholderia pseudomallei, a pathogen of concern, three main RND efflux pumps have been characterized: AmrAB-OprA, BpeAB-OprB, and BpeEF-OprC. nih.gov Research has shown that finafloxacin, ciprofloxacin, and moxifloxacin (B1663623) are all substrates for the BpeAB-OprB and BpeEF-OprC pumps to some degree, but not for AmrAB-OprA. nih.gov The BpeEF-OprC pump is a major contributor to high-level fluoroquinolone resistance in this organism. nih.gov
In Acinetobacter baumannii, the AdeB efflux pump is known to contribute to fluoroquinolone resistance. asm.org Studies have shown that even in strains that overexpress AdeB, finafloxacin maintains superior activity under acidic conditions. asm.org
In Staphylococcus aureus, the NorA efflux pump, a member of the major facilitator superfamily, is a known mechanism of fluoroquinolone resistance. merlionpharma.com
A notable characteristic of finafloxacin is its enhanced activity in acidic environments, a feature that also contributes to its ability to overcome efflux-mediated resistance. merlionpharma.comnih.gov Finafloxacin is reported to be a poor substrate for several major efflux pumps, including NorA in S. aureus, Lde in Listeria monocytogenes, QepA1 in E. coli, and BpeEF-OprC in B. pseudomallei. merlionpharma.com
Studies on B. pseudomallei have demonstrated that while the MIC of finafloxacin is higher for strains expressing the BpeEF-OprC pump compared to the wild-type, the susceptibility of the bacterium to finafloxacin is less affected by this efflux mechanism than that of ciprofloxacin and moxifloxacin, particularly at an acidic pH. nih.gov This suggests that finafloxacin may retain therapeutic potential against fluoroquinolone-resistant strains of B. pseudomallei where efflux is the primary resistance mechanism. nih.govresearchgate.net
The ability of finafloxacin to overcome efflux is partly attributed to its chemical structure and its increased accumulation within the bacterial cell at low pH. merlionpharma.comnih.gov
Characterization of Efflux Pump Systems Affecting Finafloxacin Activity
Plasmid-Mediated Quinolone Resistance (PMQR) Determinants
Plasmid-mediated quinolone resistance (PMQR) mechanisms are another avenue for the development of fluoroquinolone resistance. nih.govmdpi.com These resistance genes are located on mobile genetic elements (plasmids) and can be transferred between bacteria. oup.com The primary PMQR mechanisms include:
Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from the inhibitory effects of quinolones. oup.comscielo.br
AAC(6')-Ib-cr: This is a variant of an aminoglycoside acetyltransferase enzyme that can modify and inactivate certain fluoroquinolones. oup.comscielo.br
Efflux pumps: Some efflux pumps, such as QepA, are encoded on plasmids. oup.com
Research Strategies to Mitigate Resistance Emergence with Finafloxacin
Research into mitigating the development of resistance to the novel fluoroquinolone finafloxacin has explored several key strategies. These approaches primarily focus on leveraging the compound's unique chemical properties, its use in combination with other antimicrobial agents, and its activity against bacteria with well-defined resistance mechanisms.
A significant strategy revolves around finafloxacin's enhanced bactericidal activity in acidic environments (pH 5.0-6.5), a condition often found in specific infection sites like the urinary tract or within phagolysosomes. oup.commdpi.comnih.gov Unlike other fluoroquinolones such as ciprofloxacin and levofloxacin, which tend to lose efficacy at lower pH, finafloxacin's potency increases. oup.comnih.gov This unique characteristic suggests a potential therapeutic advantage in acidic infection foci, which may also help to overcome resistance. nih.govresearchgate.net For instance, studies have shown that the Minimum Inhibitory Concentrations (MICs) of finafloxacin against various bacterial species, including resistant strains of Acinetobacter baumannii, are significantly lower (by factors of 2 to 8) at pH 5.8 compared to neutral pH 7.2. oup.comnih.gov This enhanced activity at low pH is a cornerstone of research into its potential to combat difficult-to-treat infections. researchgate.netmerlionpharma.com
Another primary research avenue is the use of combination therapy . Studies have investigated finafloxacin in conjunction with other antibiotics to enhance efficacy and potentially prevent the selection of resistant mutants. Research on Burkholderia pseudomallei, the causative agent of melioidosis, has shown that combining finafloxacin with antibiotics like doxycycline (B596269) can result in synergistic effects. merlionpharma.comnih.gov In one study, checkerboard assays were performed to evaluate the in vitro activity of finafloxacin combined with several other antibiotics against B. pseudomallei. The fractional inhibitory concentration (ΣFIC) index, a measure of combined antibiotic activity, was calculated. A ΣFIC of ≤0.5 indicates synergy, >0.5 to <4 indicates indifference, and ≥4 indicates antagonism. merlionpharma.com
**Table 1: In Vitro Interaction of Finafloxacin with Other Antibiotics Against *B. pseudomallei***
| Combination | Interaction (ΣFIC) | pH |
|---|---|---|
| Finafloxacin + Doxycycline | Synergy/Indifference | 5 & 7 |
| Finafloxacin + Azithromycin | Synergy/Indifference | 5 & 7 |
| Finafloxacin + Meropenem | Synergy/Indifference | 5 & 7 |
| Finafloxacin + Co-trimoxazole (B1683656) | Antagonism | 5 & 7 |
Data derived from checkerboard and time-kill assays. The synergistic or indifferent effect for some combinations was dependent on the specific concentrations used. merlionpharma.com
This research indicates that while some combinations like finafloxacin with co-trimoxazole may be antagonistic, others, particularly with doxycycline, show promise and have been advanced to further studies. merlionpharma.comnih.gov
Research also focuses on finafloxacin's ability to overcome known fluoroquinolone resistance mechanisms, particularly efflux pumps . Efflux pumps are a major cause of multidrug resistance in bacteria like Escherichia coli and Pseudomonas aeruginosa. oup.comulisboa.ptjidc.org Studies have demonstrated that finafloxacin can be effective against fluoroquinolone-resistant strains that overexpress these pumps. mdpi.com For example, finafloxacin's activity appears unaffected by the QepA1 efflux pump in E. coli and it is not a substrate for the AAC(6′)-Ib-cr enzyme, which modifies and inactivates other fluoroquinolones. oup.comnih.gov This suggests finafloxacin may circumvent certain common resistance pathways.
Furthermore, a key metric in resistance mitigation research is the Mutant Prevention Concentration (MPC) , defined as the lowest antibiotic concentration that prevents the growth of any resistant mutants from a large bacterial population. merlionpharma.comnih.gov A low MPC suggests a lower propensity for the drug to select for resistant strains. Research has shown that finafloxacin's MPC against S. aureus and E. coli is lower under acidic conditions compared to neutral pH, in contrast to other fluoroquinolones whose MPCs are lower at neutral pH. fda.gov This provides further evidence of its potential advantage in acidic infection environments. merlionpharma.comfda.gov
Table 2: Comparative Mutant Prevention Concentration (MPC) at Acidic pH (5.8)
| Organism | Finafloxacin MPC vs. Comparator |
|---|---|
| S. aureus ATCC 29213 | 2-fold lower than moxifloxacin |
| 8-fold lower than levofloxacin | |
| 16-fold lower than ciprofloxacin | |
| E. coli ATCC 25922 | 4-fold lower than ciprofloxacin |
| 8-fold lower than levofloxacin |
Source: Data from in vitro studies under acidic conditions (pH 5.8). fda.gov
These findings from MPC studies, combined with its resilience against certain efflux pumps and its synergistic potential in combination therapies, form the basis of ongoing research strategies to minimize the emergence of resistance to finafloxacin. merlionpharma.comnih.govnih.gov
Advanced Analytical and Bioanalytical Methodologies for Finafloxacin D4 Hcl Research
Chromatographic Techniques for Quantitative Analysis in Research Matrices
Chromatographic separation is the cornerstone of quantitative analysis for Finafloxacin-d4 HCl, allowing for its isolation from complex matrices and subsequent detection. The choice of technique is dictated by the research question, the nature of the sample, and the required sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and selective quantification of Finafloxacin (B1662518) and, by extension, its deuterated internal standard, this compound, in biological fluids. The development of a robust LC-MS/MS method is a meticulous process involving the optimization of chromatographic conditions and mass spectrometric parameters, followed by rigorous validation to ensure data integrity. nih.gov
A validated HPLC-MS/MS method for the determination of finafloxacin in human K2EDTA plasma has been documented, providing a framework for the analysis of this compound. fda.gov Method validation, guided by regulatory standards such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), typically assesses parameters including linearity, accuracy, precision, selectivity, and stability. europa.eueuropa.eubioanalysis-zone.com For instance, a validated method for finafloxacin in human plasma demonstrated a linear range of 0.0500 to 25.0 ng/mL, with the lower limit of quantitation (LLOQ) established at 0.0500 ng/mL. fda.gov The stability of finafloxacin has been confirmed under various conditions, including up to five freeze-thaw cycles in plasma. fda.gov
Table 1: Illustrative LC-MS/MS Method Parameters for Finafloxacin Analysis
| Parameter | Condition/Value |
| Chromatography | |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and a formic acid buffer |
| Flow Rate | 0.5 - 1.0 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Analyte Transition | Specific m/z for Finafloxacin |
| Internal Standard Transition | Specific m/z for this compound |
This table presents typical parameters and is for illustrative purposes.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection offers a reliable and more accessible alternative to LC-MS/MS for the quantification of fluoroquinolones. nih.govresearchgate.netwho.int While not as sensitive as mass spectrometry, HPLC methods are widely used for analyzing pharmaceutical formulations and can be adapted for biological samples when high concentrations are expected.
The development of an HPLC method for this compound would involve selecting a suitable stationary phase, typically a C18 column, and optimizing the mobile phase composition to achieve adequate separation from potential interferences. who.int The pH of the mobile phase is a critical parameter for fluoroquinolones, as it influences their ionization state and, consequently, their retention. Detection is often performed at a wavelength where the analyte exhibits maximum absorbance, for instance, around 275-280 nm for some fluoroquinolones. who.int
Planar Chromatography (e.g., HPTLC) for Qualitative and Quantitative Research
High-Performance Thin-Layer Chromatography (HPTLC) is a form of planar chromatography that provides a rapid and cost-effective method for the qualitative and semi-quantitative analysis of pharmaceuticals. nih.govakjournals.comresearchgate.net It is particularly useful for screening multiple samples simultaneously. For this compound, an HPTLC method would involve spotting the sample on a silica (B1680970) gel plate and developing it with an optimized mobile phase. akjournals.comscispace.com Detection can be achieved by observing the plate under UV light. scispace.com While primarily a screening tool, modern HPTLC coupled with densitometry can offer quantitative data. researchgate.net
Application of this compound as an Internal Standard in Bioanalytical Assays
In quantitative bioanalysis, especially using LC-MS/MS, an internal standard (IS) is crucial for ensuring the accuracy and precision of the results. researchgate.net A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the ideal choice. scispace.comacanthusresearch.comwuxiapptec.com
Enhancing Accuracy and Precision in Complex Biological Samples
The fundamental principle behind using this compound as an internal standard is that its physicochemical properties are nearly identical to those of the unlabeled analyte, finafloxacin. wuxiapptec.com This ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. kcasbio.com By adding a known amount of this compound to each sample at the beginning of the analytical process, it can compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. scispace.comnih.gov
The use of a SIL-IS is particularly advantageous in complex biological matrices like plasma, urine, and tissue homogenates, where endogenous components can interfere with the analysis. bioanalysis-zone.comijper.org The analyte-to-internal standard peak area ratio is used to construct the calibration curve and quantify the analyte, thereby correcting for any sample-to-sample variability and significantly improving the reliability of the data. researchgate.net
Table 2: Key Attributes of this compound as an Internal Standard
| Attribute | Advantage in Bioanalysis |
| Co-elution | Elutes at nearly the same retention time as finafloxacin, ensuring it experiences identical matrix effects. |
| Similar Extraction Recovery | Behaves identically during sample extraction procedures, correcting for analyte loss. |
| Mass Difference | The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio (m/z) for separate detection by the mass spectrometer. |
| Chemical Similarity | Ensures similar ionization efficiency in the mass spectrometer source. |
This table summarizes the key advantages of using a deuterated internal standard.
Method Development for Finafloxacin and its Metabolites in Animal Tissues and Fluids
Preclinical research often involves pharmacokinetic studies in animal models, requiring the quantification of the drug and its metabolites in various tissues and fluids. nih.gov While specific validated methods for this compound in a wide array of animal tissues are not extensively published, the principles of bioanalytical method development are well-established. nih.gov
The development of such methods would begin with creating a tissue homogenate or processing the biological fluid. An extraction technique, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, would then be employed to isolate finafloxacin and this compound. jfda-online.com The subsequent LC-MS/MS analysis would be optimized for the specific matrix to ensure selectivity and sensitivity. Based on available data for human plasma, it has been noted that no major metabolites of finafloxacin were selected for analysis in those particular studies. fda.gov However, in broader preclinical evaluations, the potential for metabolite formation would be investigated, and the analytical method would be adapted to quantify them, with this compound serving as the internal standard for the parent drug.
Advanced Spectroscopic Methods in Finafloxacin Research
Advanced spectroscopic methods are crucial for the detailed characterization of active pharmaceutical ingredients (APIs) like this compound. These techniques provide a molecular fingerprint, offering insights into chemical structure, purity, and solid-state properties.
Infrared (IR) and Raman Spectroscopy for Material Characterization
For this compound, these techniques are invaluable for confirming its chemical identity and integrity. The spectra would be expected to show characteristic bands corresponding to the key functional groups of the finafloxacin molecule. This includes vibrations from the quinolone core, the carboxylic acid group, the cyano (C≡N) group, and the C-F bond. researchgate.net
A critical aspect of analyzing this compound is the identification of the deuterium-labeled positions. The replacement of hydrogen atoms with deuterium (a heavier isotope) causes a predictable shift in the vibrational frequencies of the associated bonds. Specifically, C-D (carbon-deuterium) stretching and bending vibrations occur at lower wavenumbers (frequencies) than the corresponding C-H vibrations. This isotopic shift provides a definitive spectral signature to confirm successful deuteration and can be used to assess isotopic purity. rsc.orgustc.edu.cn
Furthermore, IR and Raman spectroscopy are highly sensitive to the solid-state form of a material. nih.gov Different crystalline forms (polymorphs) or the presence of an amorphous state will produce distinct spectra due to differences in the crystal lattice and intermolecular interactions. This makes them essential tools for identifying and controlling the polymorphic form of this compound, which is critical for ensuring consistent physicochemical properties.
Table 1: Expected Characteristic Vibrational Bands for this compound This table is illustrative and based on typical frequency ranges for functional groups found in fluoroquinolones and the known effects of deuteration. Actual values require experimental measurement.
| Functional Group/Vibration | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Notes |
| O-H Stretch (Carboxylic Acid) | 3000 - 2500 (broad) | Weak / Not prominent | Broadness due to hydrogen bonding. |
| C-D Stretch | 2200 - 2100 | 2200 - 2100 | Key indicator of deuteration, shifted from the C-H region (~3000 cm⁻¹). |
| C≡N Stretch (Cyano) | 2260 - 2240 | 2260 - 2240 | Typically a sharp, medium-intensity band. |
| C=O Stretch (Ketone & Acid) | 1730 - 1680 | 1730 - 1680 | Strong absorption in IR. May show multiple bands. |
| C=C Stretch (Aromatic) | 1620 - 1450 | 1620 - 1450 | Multiple bands expected, strong in Raman. |
| C-F Stretch | 1100 - 1000 | Weak / Not prominent | Strong absorption in IR. |
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior
Thermal analysis techniques are fundamental for evaluating the physicochemical properties of pharmaceutical solids, such as stability, purity, and polymorphism. tainstruments.comalraziuni.edu.ye Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common and powerful methods used. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions. nih.govmdpi.com For this compound, a DSC thermogram would provide its melting point, a critical indicator of purity. researchgate.net Sharp melting endotherms are characteristic of highly crystalline materials. The presence of multiple thermal events could indicate polymorphism or the existence of solvates or hydrates.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is particularly useful for quantifying the loss of volatiles like water or residual solvents and assessing thermal stability. wisdomlib.org A TGA curve for this compound would indicate the temperature at which it begins to decompose. For a hydrochloride salt that may be hydrated, TGA can precisely measure the water content through an initial mass loss step at lower temperatures. nih.gov The thermal stability profile is crucial for determining appropriate storage and handling conditions.
Together, DSC and TGA provide a comprehensive thermal profile. For instance, an endotherm in the DSC curve without a corresponding mass loss in the TGA curve would confirm a melt or polymorphic transition, whereas a thermal event observed in both techniques would indicate a decomposition process. nih.gov Studies on similar fluoroquinolone hydrochlorides have demonstrated the utility of these techniques in characterizing their thermal decomposition pathways and stability. researchgate.netdiva-portal.org
Table 2: Anticipated Thermal Analysis Data for this compound This table presents hypothetical data based on typical thermal events for a crystalline pharmaceutical hydrochloride salt. Specific values must be determined experimentally.
| Analysis Technique | Parameter | Expected Observation | Significance |
| TGA | Initial Mass Loss | Possible mass loss below 120°C. | Quantifies water content if the material is a hydrate. |
| TGA | Onset of Decomposition | ~200 - 250°C | Indicates the upper-temperature limit of thermal stability. |
| DSC | Endotherm (Low Temp) | Event corresponding to TGA mass loss. | Confirms dehydration/desolvation. |
| DSC | Endotherm (High Temp) | Sharp peak, e.g., in the range of 250 - 300°C. | Corresponds to the melting point of the substance, an indicator of purity and identity. |
| DSC | Exotherm | May occur after the melting point. | Indicates decomposition of the molten material. |
Future Research Directions and Innovative Methodological Approaches
Exploration of Novel Delivery Systems and Formulation Strategies for Enhanced Research Efficacy
The development of advanced drug delivery systems is a key area of future research for Finafloxacin-d4 HCl. These systems aim to improve the compound's performance in research settings by ensuring it reaches its target site in an active state.
Nanoparticle-based drug delivery systems are a promising approach to enhance the therapeutic efficacy of various drugs, including antibiotics. jneonatalsurg.comrsc.orgnih.gov These systems can improve drug solubility, stability, and bioavailability. texilajournal.com For this compound, research into nanoparticle carriers like liposomes, polymeric nanoparticles, and dendrimers could lead to more effective delivery. jneonatalsurg.comrsc.org
A particularly interesting area of exploration is the use of bilosomes, which are lipid vesicles stabilized with bile salts. mums.ac.irmdpi.comnih.gov Bilosomes have shown promise in oral drug delivery due to their stability in the gastrointestinal tract. mums.ac.irmdpi.comresearchgate.net They are composed of phospholipids (B1166683) and bile salts, which can protect the encapsulated drug from enzymatic degradation. mdpi.comnih.gov Research into formulating this compound within bilosomes could enhance its oral bioavailability and efficacy, especially for infections in the gut. mums.ac.irmdpi.comresearchgate.net The ability of bilosomes to encapsulate both hydrophilic and lipophilic drugs makes them a versatile platform for this compound. mums.ac.ir
Table 1: Nanoparticle-Based Drug Delivery Systems for Enhanced Research Efficacy
| Delivery System | Description | Potential Advantages for this compound Research |
|---|---|---|
| Bilosomes | Lipid vesicles containing bile salts. mums.ac.irmdpi.com | Enhanced stability in gastrointestinal environments and improved oral bioavailability. mums.ac.irmdpi.com |
| Liposomes | Spherical vesicles composed of a lipid bilayer. mums.ac.ir | Can encapsulate both hydrophilic and lipophilic drugs, potentially improving drug delivery. mums.ac.ir |
| Polymeric Nanoparticles | Nanoparticles made from polymers. jneonatalsurg.com | Offers controlled drug release and can be surface-modified for targeted delivery. jneonatalsurg.com |
| Dendrimers | Highly branched, tree-like macromolecules. jneonatalsurg.com | Precise control over size and surface chemistry, allowing for targeted drug delivery. |
| Metallic Nanoparticles | Nanoparticles made of metals, such as gold. rsc.org | Unique optical and electronic properties can be utilized for targeted therapy and imaging. frontiersin.org |
Finafloxacin (B1662518) is known for its increased antibacterial activity in acidic environments, a characteristic that gives it a therapeutic advantage in treating infections at acidic sites. researchgate.netmerlionpharma.commedchemexpress.comnih.gov This unique property is attributed to its chemical structure, which allows for greater accumulation within cells at low pH. merlionpharma.com Future research in animal models will likely focus on developing strategies to specifically target these acidic infection foci.
Studies have already demonstrated the effectiveness of finafloxacin in animal models of infections caused by pathogens that reside in acidic intracellular compartments, such as Coxiella burnetii and Francisella tularensis. researchgate.netasm.orgnih.gov Further research could explore the use of nanoparticle carriers designed to release this compound preferentially in the low pH environment of infected tissues. This could involve pH-responsive polymers that swell or degrade at acidic pH, releasing the drug directly at the site of infection. texilajournal.com Such targeted delivery would maximize the drug's efficacy while minimizing potential systemic exposure.
Nanoparticle-Based Drug Delivery Research (e.g., bilosomes)
Computational and Structural Biology Approaches
Computational and structural biology methods are becoming indispensable tools in drug discovery and development. mdpi.com These approaches offer powerful ways to understand drug-target interactions at a molecular level and to design more effective drug candidates.
Molecular dynamics (MD) simulations can provide detailed insights into the dynamic interactions between a drug and its target protein. mdpi.complos.org For this compound, MD simulations can be used to study its binding to bacterial DNA gyrase and topoisomerase IV, its primary targets. researchgate.netnih.gov These simulations can reveal the key amino acid residues involved in binding and the conformational changes that occur upon drug binding. mdpi.com Understanding these interactions in detail can help explain the enhanced activity of finafloxacin at acidic pH and its ability to overcome certain resistance mechanisms. merlionpharma.comnih.gov Advanced simulation techniques can further explore the dynamics of the drug-target-DNA complex, providing a more complete picture of the mechanism of action. researchgate.net
The insights gained from structural and computational studies can guide the rational design of new finafloxacin analogues with improved properties. mdpi.comuthsc.edu By understanding the structure-activity relationships, medicinal chemists can make targeted modifications to the finafloxacin scaffold to enhance its activity, broaden its spectrum, or improve its pharmacokinetic properties. slideshare.netnih.govgardp.org For example, modifications to the C-7 substituent have been shown to influence the antibacterial spectrum and potency of fluoroquinolones. nih.gov The unique 7-substituent of finafloxacin is thought to be responsible for its enhanced activity in acidic conditions. researchgate.net Rational design efforts could focus on optimizing this and other positions to create next-generation antibiotics with even greater efficacy.
Chemoinformatic analysis involves the use of computational methods to analyze large datasets of chemical structures and their biological activities to identify structure-activity relationships (SAR). collaborativedrug.comdrugdesign.org SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgcollaborativedrug.com For this compound and its analogues, chemoinformatic approaches can be used to build predictive models that can screen virtual libraries of compounds and identify those with the highest probability of being active. mdpi.com This can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. mdpi.compreprints.org By combining SAR data with molecular docking and other computational techniques, researchers can gain a deeper understanding of the key structural features required for potent antibacterial activity. mdpi.comresearchgate.net
Rational Design of Next-Generation Analogues
Systems Biology and Metabolomics Research Leveraging this compound
Systems biology and metabolomics offer a holistic view of the interactions between a drug and a biological system. The use of this compound is instrumental in these approaches for generating high-quality, quantifiable data to understand the drug's impact at a network level.
Stable isotope-labeled standards are fundamental to metabolomics for the accurate quantification of metabolites. nih.gov In this context, this compound is not used to trace metabolic pathways directly, as its deuterium (B1214612) labels are on the drug molecule itself. Instead, its essential role is as an internal standard for quantitative analysis of the unlabeled finafloxacin.
In targeted metabolomics studies, researchers can precisely measure the concentration of finafloxacin in bacterial cultures or host tissues over time. By spiking a known quantity of this compound into the sample during extraction, any variability in sample preparation or mass spectrometer response can be normalized. This allows for the construction of accurate pharmacokinetic profiles, revealing how the drug is absorbed, distributed, metabolized, and excreted. Understanding the metabolic fate of finafloxacin—identifying its metabolites and their concentrations—is crucial for a complete picture of its biotransformation.
In untargeted metabolomics, the goal is to obtain a global snapshot of all measurable metabolites in a system. hilarispublisher.com While this compound does not directly trace endogenous metabolic fluxes, its use to accurately quantify the parent drug provides a critical anchor point. This allows researchers to correlate the precise concentration of the drug with global changes in the host or bacterial metabolome, helping to distinguish drug-induced effects from other sources of biological variability.
A primary application of metabolomics in antibacterial research is to understand how a drug alters the metabolic landscape of a pathogen. Finafloxacin acts by inhibiting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication. merlionpharma.comway2drug.com This primary mechanism of action triggers a cascade of downstream effects on the bacterium's metabolic networks.
By treating bacterial cultures with finafloxacin and analyzing the subsequent changes in their metabolome, researchers can identify key metabolic pathways that are disrupted. The use of this compound ensures that the concentration of finafloxacin causing these changes is known with high accuracy. This allows for the establishment of clear dose-response relationships at the metabolic level. Such studies can reveal:
Energy Metabolism Disruption: Changes in central carbon metabolism, such as the TCA cycle or glycolysis, indicating cellular stress and an attempt to compensate for the energetic cost of the drug stress. nih.gov
Nucleotide and Amino Acid Pool Imbalances: Direct consequences of DNA replication and repair inhibition.
Cell Wall and Membrane Synthesis Alterations: Secondary effects as the bacterium struggles to maintain integrity.
These insights can uncover novel mechanisms of action, identify potential biomarkers of drug efficacy, and elucidate pathways that could be targeted to overcome resistance.
Tracing Metabolic Pathways and Fluxes in Bacterial or Host Systems (e.g., targeted and untargeted metabolomics)
Comparative Research with Other Fluoroquinolones
To establish the therapeutic potential of a new antibiotic, it is essential to compare its performance against existing drugs in its class. Finafloxacin has been extensively compared with other fluoroquinolones, with this compound providing the analytical precision required for these preclinical evaluations.
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are foundational in drug development. PK describes what the body does to the drug, while PD describes what the drug does to the body. Comparative studies in animal models provide crucial data on how finafloxacin's profile differs from that of established fluoroquinolones like ciprofloxacin (B1669076), levofloxacin (B1675101), and moxifloxacin (B1663623).
Finafloxacin generally exhibits a pharmacokinetic profile in line with other modern fluoroquinolones, featuring rapid absorption and a plasma elimination half-life of approximately 10 hours, which is suitable for once-daily administration. nih.gov Its high volume of distribution is comparable to other lipophilic fluoroquinolones, suggesting good tissue penetration. researchgate.net
A key distinguishing feature of finafloxacin is its enhanced bactericidal activity in acidic environments (pH 5.0-6.0), a condition often found at sites of infection and inflammation. nih.govresearchgate.net This contrasts with other fluoroquinolones, which tend to lose activity at lower pH. researchgate.netresearchgate.net This unique property is a significant focus of comparative studies. For instance, in a rat respiratory tract infection model, finafloxacin treatment led to a 1–2 log10 greater reduction in bacterial load in the lung compared to equivalent doses of moxifloxacin, ciprofloxacin, and levofloxacin. nih.gov
| Compound | Terminal Elimination Half-Life (hours) | Time to Maximum Concentration (Tmax) (hours) | Key Distinguishing Feature |
|---|---|---|---|
| Finafloxacin | ~10 nih.gov | 0.25 - 2.5 nih.gov | Enhanced activity at acidic pH nih.govresearchgate.net |
| Ciprofloxacin | ~3-5 researchgate.net | 0.5 - 2.0 | Broad-spectrum activity |
| Levofloxacin | ~6-8 researchgate.net | 1.0 - 2.0 | High bioavailability (~99%) researchgate.net |
| Moxifloxacin | ~12-15 researchgate.net | 0.5 - 4.0 | Enhanced activity against Gram-positive and atypical pathogens |
Benchmarking studies directly compare the efficacy of finafloxacin against other compounds, particularly against resistant pathogens. Finafloxacin has demonstrated superior activity against ciprofloxacin-resistant strains. In a clinical study on urinary tract infections, finafloxacin eradicated 69.6% of ciprofloxacin-resistant pathogens, compared to only 35.7% for ciprofloxacin itself. nih.gov
In vitro, finafloxacin's potency against bacterial topoisomerases is a key benchmark. It has shown superior or equivalent potency against E. coli DNA gyrase and topoisomerase IV compared to ciprofloxacin, moxifloxacin, and clinafloxacin (B351). merlionpharma.com Importantly, it also exhibited a high selectivity index, indicating a lower potential for off-target effects on human topoisomerase II, which is a known source of toxicity for some quinolones. merlionpharma.com
| Organism | Compound | MIC90 at pH 7.2 nih.gov | MIC90 at pH 5.8 nih.gov |
|---|---|---|---|
| S. aureus | Finafloxacin | 0.25 | 0.015 |
| Tobramycin | >64 | >64 | |
| P. aeruginosa | Finafloxacin | 8 | 1 |
| Tobramycin | 1 | >64 | |
| A. xylosoxidans | Finafloxacin | 4 | 0.25 |
| Tobramycin | 16 | >64 |
Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Comparative Pharmacodynamic and Pharmacokinetic Studies in Preclinical Models
Methodological Innovations in Preclinical Antibacterial Research
The study of finafloxacin has both benefited from and contributed to methodological innovations in antibacterial research. The most significant innovation related to finafloxacin is the emphasis on evaluating antibacterial activity under physiologically relevant conditions, specifically acidic pH. Standard susceptibility testing is typically performed at a neutral pH of 7.2-7.4. However, finafloxacin's unique pH-dependent activity profile has necessitated the development and standardization of methods for testing at acidic pH (e.g., 5.8) to predict its efficacy in acidic infection sites more accurately. merlionpharma.com Comparing results from neutral and acidic pH assays has become a standard methodology in the preclinical evaluation of this compound. researchgate.netmerlionpharma.com
Furthermore, the need for precise quantification in these varied and complex experimental setups highlights the importance of robust bioanalytical methods. The use of stable isotope-labeled internal standards like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical methodological component. This approach ensures the high-quality data generation required to validate novel hypotheses, such as pH-dependent activity, and to conduct rigorous comparative studies that can reliably inform clinical development.
Development of Advanced In Vitro Models Simulating Infection Microenvironments
The evaluation of this compound's potential therapeutic advantages requires in vitro systems that can accurately replicate the complex conditions of a real infection site. Traditional in vitro models, often involving planktonic bacteria in standard nutrient-rich media, fail to capture key aspects of the in vivo environment that influence antibiotic efficacy, such as biofilm formation, nutrient gradients, and host-pathogen interactions. mdpi.comersnet.org Given that finafloxacin's primary advantage is its heightened activity at low pH, models that simulate the acidic microenvironments of infections are particularly crucial. nih.govresearchgate.net
Recent progress in tissue engineering and microfabrication has led to the development of several advanced in vitro models. mdpi.com These systems, sometimes called microcosm models, can incorporate human cells, extracellular matrix components, and multiple bacterial species to better mimic the pathological environment. mdpi.com
3D Cell Culture and Spheroid Models: Three-dimensional (3D) cell cultures, such as spheroids and organoids, offer a more physiologically relevant architecture compared to traditional 2D monolayers. oup.comresearchgate.net For instance, human airway organoids have been used to model biofilm infections of Pseudomonas aeruginosa, providing a platform to study host-pathogen interactions in a structure that resembles the native airway epithelium. researchgate.net Such models would be invaluable for studying this compound against respiratory pathogens, as they can simulate the slightly acidic conditions of the respiratory epithelia and allow for detailed analysis of the drug's penetration and activity within a complex, tissue-like structure. researchgate.netersnet.org
Biofilm Models: Bacteria within the body frequently exist in biofilms, which are structured communities embedded in a self-produced matrix. mdpi.com Bacteria in biofilms are notoriously difficult to eradicate and are a primary cause of chronic infections. mdpi.comnih.gov Advanced biofilm models, including those developed in microfluidic devices, allow for the study of antibiotic efficacy under conditions of flow and nutrient gradients that are characteristic of infections. mdpi.com Finafloxacin has demonstrated excellent activity against adherent Escherichia coli in biofilm models. merlionpharma.com Using these advanced models to compare this compound with its non-deuterated counterpart could reveal whether the altered metabolic stability of the deuterated compound translates to improved efficacy against persistent biofilm infections.
Organs-on-Chips: Organs-on-chips are microfluidic devices that recreate the functional units of human organs. nih.gov A lung-on-a-chip, for example, can simulate the mechanical forces of breathing and the interface between the alveolar epithelium and capillary endothelium. nih.gov These models provide a highly controlled environment to study drug pharmacokinetics and pharmacodynamics. oup.com For this compound, a lung-on-a-chip could be used to investigate its transport across epithelial barriers and its activity against intracellular pathogens within lung cells, while a kidney-on-a-chip could model its effects in the context of complicated urinary tract infections.
Table 1: Advanced In Vitro Models for Evaluating this compound
| Model Type | Description | Relevance for this compound Research | Key Citations |
|---|---|---|---|
| 3D Organoids | Self-organizing 3D cell cultures derived from stem cells that mimic the architecture and function of an organ. | Allows for studying host-pathogen interactions and drug efficacy in a complex, organ-specific cellular environment (e.g., human airway organoids for respiratory infections). researchgate.net | oup.com, researchgate.net |
| Microfluidic Biofilm Models | Systems that allow for the growth of biofilms under continuous flow, simulating conditions in the body such as in catheters or wounds. | Enables testing of antibiotic activity against mature, structured biofilms and assessing the impact of deuteration on eradicating these persistent bacterial forms. mdpi.com | mdpi.com, nih.gov |
| Organs-on-Chips | Micro-engineered systems that replicate the key physiological functions of organs, including tissue-tissue interfaces and mechanical forces. | Provides a platform to study the pharmacokinetics and efficacy of this compound in a dynamic, multi-cellular environment that mimics human organ function. nih.gov | oup.com, nih.gov |
| Microcosm Models | Static or dynamic systems that include additional features like multiple bacterial species, host cells, and simulated physiological media to mimic a specific pathological niche. | Crucial for evaluating the pH-dependent activity of this compound in a more realistic infection environment that includes polymicrobial interactions and host factors. mdpi.com | mdpi.com |
Refinement of Animal Models for Investigating Deep-Seated or Intracellular Infections
Models of Deep-Seated Infection: Deep-seated infections, such as those in muscle tissue or surgical wounds, often involve abscess formation and acidic environments, conditions where finafloxacin is expected to excel. merlionpharma.comnih.gov Murine models, such as the deep-thigh wound infection model, have been used to evaluate antibiotics against pathogens like Staphylococcus aureus. merlionpharma.commdpi.com More recently, larger animal models, such as the minipig deep surgical wound infection model, are being developed because their physiology, skin, and immune systems more closely resemble those of humans. oup.com Using such a model would allow for a robust comparison of the efficacy of this compound and finafloxacin in reducing bacterial load at both superficial and deep tissue sites, providing critical data on tissue penetration and activity. oup.com
Models of Intracellular Infection: Many challenging pathogens, including Burkholderia mallei, Francisella tularensis, and Legionella pneumophila, are facultative intracellular bacteria that can survive and replicate within host cells. nih.govresearchgate.netcaymanchem.com These intracellular niches, such as the phagosome, are often acidic, creating a favorable environment for finafloxacin's action. nih.gov Finafloxacin has demonstrated efficacy in murine models of inhalational glanders (B. mallei) and tularemia (F. tularensis). nih.govcaymanchem.com Refined versions of these models, perhaps incorporating immunocompromised animals to better simulate at-risk patient populations, would be critical for determining if the potentially altered metabolism and prolonged half-life of this compound lead to more effective clearance of these persistent intracellular pathogens. tandfonline.com
Table 2: Refined Animal Models for Investigating this compound
| Model Type | Pathogen Examples | Relevance for this compound Research | Key Citations |
|---|---|---|---|
| Murine Deep-Thigh Infection Model | Staphylococcus aureus, Escherichia coli | Evaluates antibiotic efficacy in a deep-tissue abscess with an acidic microenvironment, ideal for testing the enhanced pH-activity of finafloxacin. | mdpi.com, merlionpharma.com |
| Murine Inhalational Infection Model | Burkholderia mallei, Francisella tularensis, Yersinia pestis | Assesses efficacy against intracellular pathogens that cause severe respiratory and systemic disease, leveraging finafloxacin's ability to act in acidic intracellular compartments. | nih.gov, caymanchem.com |
| Minipig Deep Surgical Wound Infection Model | Staphylococcus aureus | Offers a more human-relevant model due to similarities in skin and immune response; allows for detailed assessment of deep tissue penetration and bacterial clearance. | oup.com |
| Rat Respiratory Tract Infection Model | Streptococcus pneumoniae | Used to evaluate efficacy against key respiratory pathogens, comparing bacterial load reduction in the lungs following treatment. mdpi.com | mdpi.com |
Q & A
Q. What criteria determine the inclusion/exclusion of outlier data points in this compound bioactivity assays?
Q. Data Analysis Tables :
| Parameter | Technique | Validation Criteria |
|---|---|---|
| Deuterium Purity | HRMS/NMR | ≥98% isotopic enrichment |
| Antimicrobial Efficacy | CLSI Broth Microdilution | MIC ≤2 µg/mL for target strains |
| Metabolic Stability | LC-MS/MS | <10% parent compound degradation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
